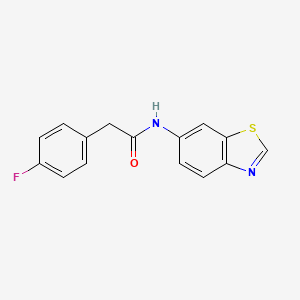

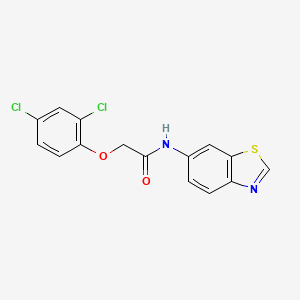

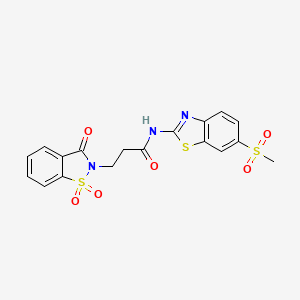

N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide (NBDCA) is an organic compound that has been widely studied for its diverse applications in the scientific and medical fields. NBDCA is a derivative of benzothiazole, which is a heterocyclic aromatic compound containing sulfur, nitrogen, and oxygen atoms. It is a yellow-orange solid at room temperature and has a molecular weight of 303.09 g/mol. NBDCA is most commonly used as a reagent in the synthesis of various compounds, including pharmaceuticals and agricultural chemicals. Additionally, it has been studied for its potential use in medical treatments, such as cancer therapies and anti-inflammatory drugs.

科学的研究の応用

N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide has been widely studied for its potential applications in the scientific and medical fields. In particular, it has been studied for its potential use in cancer therapies and anti-inflammatory drugs. Additionally, it has been used as a reagent in the synthesis of various compounds, including pharmaceuticals and agricultural chemicals. Furthermore, it has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.

作用機序

Target of Action

The primary target of F2806-0047 is the KRASG12D mutant . This compound is a farnesyltransferase inhibitor (FTI) , which means it inhibits the enzyme farnesyltransferase, responsible for the post-translational modification of proteins including the KRASG12D mutant .

Mode of Action

F2806-0047 interacts with its target by blocking the compensatory reactivation of mTOR signaling that follows KRASG12D inhibition . This results in tumor cell cycle arrest and apoptosis .

Biochemical Pathways

The affected pathway is the MAPK/mTOR signaling pathway . F2806-0047 blocks the reactivation of this pathway following KRASG12D inhibition . This prevents the tumor cells from bypassing the KRAS inhibition and continuing to proliferate .

Pharmacokinetics

It is mentioned that f2806-0047 is a next-generation fti with increased potency and improved pharmacokinetic properties .

Result of Action

The molecular and cellular effects of F2806-0047’s action include the inhibition of mTOR signaling and the induction of apoptosis in tumor cells . This leads to a decrease in tumor cell proliferation and an increase in tumor cell death .

Action Environment

While specific environmental factors influencing F2806-0047’s action, efficacy, and stability are not mentioned in the current search results, it is generally known that factors such as pH, temperature, and the presence of other molecules can influence the action of a compound

実験室実験の利点と制限

N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide has a number of advantages and limitations for use in laboratory experiments. One of the advantages of N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide is its low cost and availability, which makes it an ideal reagent for use in a variety of experiments. Additionally, N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to the use of N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide in laboratory experiments. For instance, N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide is not soluble in water and must be dissolved in an organic solvent, such as ethanol or dimethyl sulfoxide (DMSO). Additionally, N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide is not very soluble in organic solvents and must be used at low concentrations.

将来の方向性

N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide has a wide range of potential applications in the scientific and medical fields. In the future, it is likely that N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide will be studied for its potential use in cancer therapies and anti-inflammatory drugs. Additionally, further research is needed to better understand the biochemical and physiological effects of N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide and its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, further research is needed to investigate the potential use of N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide in the synthesis of other compounds, such as pharmaceuticals and agricultural chemicals. Finally, further research is needed to better understand the advantages and limitations of N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide for use in laboratory experiments.

合成法

N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide can be synthesized through a variety of methods, including the condensation reaction of dichlorophenol and benzothiazole. This reaction involves the use of an acid catalyst, such as sulfuric acid, to produce N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide in a two-step process. The first step involves the formation of an intermediate compound, which is then followed by the condensation of dichlorophenol and benzothiazole. The reaction is typically conducted at a temperature of 80-100°C and is typically complete within 2-3 hours.

特性

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2S/c16-9-1-4-13(11(17)5-9)21-7-15(20)19-10-2-3-12-14(6-10)22-8-18-12/h1-6,8H,7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCRSPGAAKWLBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)COC3=C(C=C(C=C3)Cl)Cl)SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B6481707.png)

![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]butanamide hydrochloride](/img/structure/B6481715.png)

![3-benzyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B6481721.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6481729.png)

![3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B6481749.png)

![3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride](/img/structure/B6481755.png)

![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6481759.png)

![2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B6481778.png)

![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine](/img/structure/B6481780.png)